molecular formula C14H7Cl3O3 B5763563 4-chloro-2-formylphenyl 2,5-dichlorobenzoate

4-chloro-2-formylphenyl 2,5-dichlorobenzoate

Cat. No. B5763563
M. Wt: 329.6 g/mol
InChI Key: FGYHVSRPLCHEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-formylphenyl 2,5-dichlorobenzoate is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and has a variety of applications in the field of chemistry and biochemistry. In

Mechanism of Action

The mechanism of action of 4-chloro-2-formylphenyl 2,5-dichlorobenzoate is not well understood. However, it is believed to interact with biological molecules such as proteins and enzymes, which can lead to changes in cellular function and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-2-formylphenyl 2,5-dichlorobenzoate are also not well understood. However, studies have shown that it can affect the activity of certain enzymes and proteins, and may have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-2-formylphenyl 2,5-dichlorobenzoate in lab experiments is its stability and ease of handling. It is also relatively inexpensive and readily available. However, its mechanism of action and physiological effects are not well understood, which limits its use in certain types of experiments.

Future Directions

There are several future directions for research involving 4-chloro-2-formylphenyl 2,5-dichlorobenzoate. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and cancerous diseases. Another area of research is the elucidation of its mechanism of action and physiological effects, which could lead to a better understanding of its potential applications in scientific research. Additionally, the synthesis of new derivatives of this compound could lead to the development of more potent and selective compounds for use in various fields of research.

Synthesis Methods

The synthesis of 4-chloro-2-formylphenyl 2,5-dichlorobenzoate involves the reaction of 4-chloro-2-formylphenol with 2,5-dichlorobenzoic acid in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and purification.

Scientific Research Applications

4-chloro-2-formylphenyl 2,5-dichlorobenzoate has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. It is also used in the development of new drugs and in the study of biological processes.

properties

IUPAC Name

(4-chloro-2-formylphenyl) 2,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3O3/c15-9-2-4-13(8(5-9)7-18)20-14(19)11-6-10(16)1-3-12(11)17/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYHVSRPLCHEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)OC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-formylphenyl) 2,5-dichlorobenzoate

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